VCP ATPase Inhibition Potency and Selectivity: KUS121 vs. DBeQ
KUS121 inhibits recombinant VCP ATPase activity with an IC50 of approximately 200-300 nM [1]. This is 3- to 5-fold more potent than the reference VCP inhibitor DBeQ, which has a reported IC50 of 1 μM [1]. Crucially, KUS121 exhibits high target selectivity, showing only very mild inhibition of the closely related ATPase NSF (N-ethylmaleimide-sensitive fusion protein), whereas DBeQ is known to induce cellular toxicity through the disruption of multiple VCP functions [1].
| Evidence Dimension | In vitro VCP ATPase Inhibition (IC50) |
|---|---|
| Target Compound Data | ~200-300 nM |
| Comparator Or Baseline | DBeQ: 1 μM |
| Quantified Difference | KUS121 is 3- to 5-fold more potent |
| Conditions | Recombinant VCP ATPase activity assay |
Why This Matters
This provides a potency benchmark for experimental design and confirms that KUS121 is a more potent VCP ATPase inhibitor than the common reference compound DBeQ, allowing for lower working concentrations in vitro.
- [1] Ikeda HO, et al. Novel VCP modulators mitigate major pathologies of rd10, a mouse model of retinitis pigmentosa. Sci Rep. 2014;4:5970. View Source
